(3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a thiazolidinone ring fused with an indolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Indolinone Synthesis: The indolinone moiety can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the thiazolidinone and indolinone intermediates under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of (3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The indolinone moiety may also play a role in binding to specific receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Indolinones: Compounds with the indolinone structure are often studied for their anticancer activity.
Uniqueness
(3Z)-1-heptyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: is unique due to the combination of the thiazolidinone and indolinone moieties, which may confer distinct biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C26H36N2O2S2 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-5-7-9-11-15-19-28-25(30)23(32-26(28)31)22-20-16-12-13-17-21(20)27(24(22)29)18-14-10-8-6-4-2/h12-13,16-17H,3-11,14-15,18-19H2,1-2H3/b23-22- |
InChI Key |
MZYLQKNSIXBSCF-FCQUAONHSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCCCCCC)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCCCCCC)SC1=S |
Origin of Product |
United States |
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